molecular formula C5H6Cl6O2 B14722278 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane CAS No. 6263-69-0

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane

Cat. No.: B14722278
CAS No.: 6263-69-0
M. Wt: 310.8 g/mol
InChI Key: BLYPGOSWAVQSHO-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is an organic compound characterized by its multiple chlorine atoms. This compound is part of the broader class of chlorinated hydrocarbons, which are known for their various industrial and chemical applications. The presence of multiple chlorine atoms makes it a compound of interest in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane typically involves the chlorination of ethane derivatives. One common method is the reaction of 1,1,1-trichloroethane with chlorine under ultraviolet irradiation. This reaction proceeds with a high yield and produces hydrogen chloride as a byproduct .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts such as iron (III) chloride or aluminum chloride may be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydroxide or other nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities. Its high reactivity with biological molecules makes it a potent toxicant. The molecular targets include proteins and nucleic acids, leading to cellular damage and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane is unique due to its specific structure, which imparts distinct chemical properties. Its multiple chlorine atoms make it highly reactive and suitable for specialized industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various chemical processes.

Properties

CAS No.

6263-69-0

Molecular Formula

C5H6Cl6O2

Molecular Weight

310.8 g/mol

IUPAC Name

1,1,1-trichloro-2-(2,2,2-trichloroethoxymethoxy)ethane

InChI

InChI=1S/C5H6Cl6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2

InChI Key

BLYPGOSWAVQSHO-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OCOCC(Cl)(Cl)Cl

Origin of Product

United States

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